molecular formula C15H18N2O2 B13260269 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13260269
M. Wt: 258.32 g/mol
InChI Key: YDPZQUOUEDGXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a cyanophenyl group, and a cyclopentane ring

Preparation Methods

The synthesis of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino Group:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions, often involving the use of cyclopentadiene and a suitable dienophile in a Diels-Alder reaction.

    Cyanophenyl Group Introduction: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative is reacted with a cyanide ion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyanophenyl groups are replaced by other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which can affect its chemical reactivity and biological activity.

    1-[2-Amino-1-(2-cyanophenyl)ethyl]benzene-1-carboxylic acid: The presence of a benzene ring instead of a cyclopentane ring can lead to different electronic and steric properties, influencing its interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[2-amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c16-9-11-5-1-2-6-12(11)13(10-17)15(14(18)19)7-3-4-8-15/h1-2,5-6,13H,3-4,7-8,10,17H2,(H,18,19)

InChI Key

YDPZQUOUEDGXIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.